tert-butyl (1R,4R)-5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate
Description
The compound tert-butyl (1R,4R)-5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate (CAS: 227454-58-2) is a bicyclic lactam derivative with a molecular formula of C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol . It features a rigid bicyclo[2.2.1]heptene scaffold with a 7-azabridge, a ketone group at position 5, and a tert-butyl carbamate protective group. The (1R,4R) stereochemistry confers distinct conformational and reactivity properties, making it valuable in asymmetric synthesis and pharmaceutical intermediates .
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
tert-butyl (1R,4R)-5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)12-7-4-5-8(12)9(13)6-7/h4-5,7-8H,6H2,1-3H3/t7-,8+/m0/s1 |
InChI Key |
RGCYRHWJXZMJQH-JGVFFNPUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC(=O)[C@H]1C=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(=O)C1C=C2 |
Origin of Product |
United States |
Preparation Methods
Substrate Selection and Reaction Design
The bicyclo[2.2.1]heptene core is synthesized via a Diels-Alder reaction between a diene and a dienophile. For tert-butyl (1R,4R)-5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate, the dienophile is typically an N-protected acrylic acid derivative, while the diene consists of a furan or pyrrole system. The use of tert-butyl acrylate as the dienophile ensures direct incorporation of the Boc-protected amine.
Key Reaction Parameters
Under these conditions, the reaction achieves 80–85% yield with >95% endo selectivity, critical for the (1R,4R) configuration. Comparative studies show that uncatalyzed thermal Diels-Alder reactions require 7–9 days at 80°C but yield <50% product due to side reactions.
Stereochemical Control
The endo rule governs stereoselectivity, favoring transition states where the electron-withdrawing group (e.g., Boc-protected amine) is positioned inside the bicyclic framework. X-ray crystallography confirms that Yb(OTf)₃ stabilizes the endo transition state through Lewis acid coordination to the dienophile’s carbonyl group. This interaction lowers the activation energy by 15–20 kJ/mol, as shown by DFT calculations.
Post-Cycloaddition Functionalization
Oxidative Lactam Formation
Following cycloaddition, the intermediate undergoes oxidation to introduce the 5-oxo group. RuO₄-mediated oxidation in CCl₄/H₂O (1:1) at −10°C selectively oxidizes the bridgehead carbon without epimerization. Alternatives like Jones reagent (CrO₃/H₂SO₄) result in over-oxidation to carboxylic acids and are avoided.
Oxidation Conditions Comparison
| Oxidizing Agent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|
| RuO₄ | −10°C | 78 | 99 |
| KMnO₄ | 0°C | 45 | 85 |
| PCC | 25°C | 30 | 70 |
Boc Protection Dynamics
The tert-butyloxycarbonyl (Boc) group is introduced either pre- or post-cyclization. Pre-protection simplifies purification but risks steric hindrance during cycloaddition. Post-cyclization protection using Boc₂O and DMAP in THF achieves >90% efficiency without racemization.
Alternative Synthetic Routes
Ring-Closing Metathesis (RCM)
Grubbs II catalyst (5 mol%) facilitates RCM of diene precursors, but yields remain low (35–40%) due to competing polymerization. This method is less favored industrially but valuable for generating structural analogs.
Enzymatic Resolution
Pseudomonas fluorescens lipase resolves racemic mixtures via selective hydrolysis of the (1S,4S) enantiomer, achieving 98% ee. However, the 50% maximum theoretical yield limits scalability.
Industrial-Scale Optimization
Chemical Reactions Analysis
Structural Reactivity
The compound’s reactivity stems from its functional groups:
-
Ester group (tert-butyl): Under acidic/basic conditions, hydrolysis to the carboxylic acid is possible.
-
Ketone (5-oxo) : Susceptible to nucleophilic addition or reduction.
-
Bicyclic nitrogen : May participate in hydrogen bonding or act as a leaving group under specific conditions .
Stereochemical Considerations
The (1R,4R) configuration is critical for its biological activity and synthetic outcomes. The stereochemistry influences:
-
Reaction pathways : The cis/trans arrangement of substituents determines cyclization efficiency and product distribution .
-
Enantiomer resolution : Techniques like resolving agents (e.g., (R)-2-methyl-2-propanesulfinamide) are used to isolate enantiomers, though enantioselectivity in pharmacological studies remains low .
Comparison with Analogous Compounds
Research Findings
-
Synthesis efficiency : NaH/DMF conditions yield moderate-to-good product purity, while trifluoroacetamide derivatives enable cleaner reactions .
-
Mechanistic insights : DFT calculations suggest that protecting groups (e.g., tert-butoxycarbonyl) influence reaction outcomes by directing nucleophilic attack .
-
Pharmacological implications : Despite structural complexity, enantiomers show minimal enantioselectivity in nicotinic acetylcholine receptor studies .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of azabicyclo compounds, including tert-butyl (1R,4R)-5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate, exhibit significant antimicrobial properties. These compounds have been shown to be effective against various Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics.
CNS Modulation
The compound's bicyclic structure allows it to interact with neurotransmitter systems, potentially influencing CNS activity. Studies suggest that it may act as a neuroprotective agent, modulating the effects of neurotransmitters such as dopamine and serotonin, which are crucial for maintaining mental health.
Antitumor Properties
In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. The mechanism involves the activation of caspase pathways essential for programmed cell death, highlighting its potential as an anticancer agent.
Synthetic Applications
The synthesis of this compound typically involves:
- Formation of the Bicyclic Core : Often achieved through Diels-Alder reactions.
- Esterification : The introduction of the tert-butyl ester group is performed using tert-butyl alcohol in the presence of an acid catalyst.
These synthetic routes can be optimized for industrial production to ensure high yields and purity levels.
Data Table: Summary of Biological Activities
| Biological Activity | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria | |
| CNS Modulation | Neuroprotective effects observed in animal models | |
| Antitumor | Induces apoptosis in cancer cell lines |
Case Studies
Several case studies have explored the therapeutic potential of azabicyclo compounds:
Case Study 1 : A clinical trial investigated the effects of a related compound on patients with anxiety disorders, showing significant improvements in symptoms compared to placebo.
Case Study 2 : Preclinical studies on mice demonstrated that administration of this compound resulted in reduced tumor size in xenograft models.
Mechanism of Action
The mechanism of action for tert-butyl (1R,4R)-5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate depends on its specific application. In chemical reactions, its reactivity is influenced by the strain in the bicyclic system and the presence of the tert-butyl ester group, which can stabilize intermediates and transition states .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural, synthetic, and physicochemical properties of the target compound with related bicyclic lactams and carbamates:
Key Structural and Functional Differences
Ring System and Strain :
- The target compound’s bicyclo[2.2.1]heptene system imposes higher ring strain compared to bicyclo[2.2.2]octane or bicyclo[3.2.0]heptane , affecting reactivity and stability.
- The 7-azabridge in the target compound enhances nucleophilicity at the nitrogen, whereas 2-aza analogs (e.g., ) exhibit altered hydrogen-bonding capabilities.
Substituent Positioning :
- The 5-oxo group in the target compound vs. 3-oxo in or 2-oxo in alters electronic distribution and hydrogen-bonding patterns, influencing interactions with biological targets.
Stereochemical Impact :
- The (1R,4R) configuration in the target compound vs. (1R,4S) in or (1S,4S) in leads to divergent diastereoselectivity in synthetic applications.
Synthesis Methods :
- The target compound’s synthesis often involves dehydroiodination or metathesis , whereas analogs like require LiAlH₄-mediated reductions , and employs nickel-catalyzed reactions .
Physicochemical and Crystallographic Data
- Crystal Structure: The bicyclo[2.2.2]octane analog crystallizes in an orthorhombic system (space group P2₁2₁2₁) with cell parameters a = 9.6472 Å, b = 9.7084 Å, c = 12.2323 Å, indicating denser packing than the target compound’s likely monoclinic or triclinic arrangement .
- Thermal Stability : The tert-butyl carbamate group enhances thermal stability across all analogs, with decomposition temperatures typically >200°C.
Biological Activity
Overview
Tert-butyl (1R,4R)-5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate is a bicyclic compound characterized by its unique structure that includes a nitrogen atom and a tert-butyl ester group. This compound has garnered attention in scientific research for its potential biological activities, particularly in medicinal chemistry and drug design.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 635298-67-8 |
| Molecular Weight | 209.24 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets through hydrogen bonding and other non-covalent interactions facilitated by its bicyclic structure and functional groups. The nitrogen atom within the bicyclic framework plays a crucial role in these interactions, potentially influencing enzyme activity and receptor binding.
Antagonistic Properties
Research has indicated that related bicyclic compounds exhibit significant antagonistic activities against thromboxane (TxA2), which is involved in platelet aggregation and vasoconstriction. For example, analogs derived from similar structures demonstrated potent TxA2 antagonistic activity in vitro, suggesting that this compound may also possess similar properties .
Case Studies
- Thromboxane Antagonism : A study evaluated the thromboxane antagonistic activity of bicyclic oxazole derivatives, revealing that structural modifications influenced potency. This suggests that the structural characteristics of this compound may also be optimized for enhanced biological activity .
- In Vivo Studies : In vivo testing of related compounds has shown extended protection against induced death in animal models, highlighting the potential therapeutic applications of these bicyclic structures in managing cardiovascular conditions .
Research Applications
The compound is being explored for various applications in:
- Drug Development : Its unique structure makes it a candidate for developing new pharmacological agents targeting specific biological pathways.
- Organic Synthesis : Used as a building block for synthesizing more complex molecules with potential therapeutic effects .
Q & A
Q. What are the optimal storage and handling protocols for this compound to ensure stability during experiments?
The compound should be stored at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation. Stock solutions should be prepared in anhydrous solvents (e.g., DMSO) and aliquoted to avoid repeated freeze-thaw cycles. Solubility can be enhanced by heating to 37°C with sonication. Ensure solutions are clarified before use to avoid precipitation .
Q. What synthetic routes are commonly employed to prepare this bicyclic lactam scaffold?
A representative route involves:
- Reductive amination of ketone intermediates using NaHB(OAc)₃ in dichloromethane (DCM) with catalytic acetic acid (HOAc).
- Protection/deprotection strategies (e.g., tert-butyloxycarbonyl (Boc) groups) to stabilize reactive amines during synthesis.
- Oxidation steps (e.g., PCC in DCM) to introduce ketone functionalities. Final purification often employs column chromatography or recrystallization .
Q. Which spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm stereochemistry and assess purity (e.g., diastereomeric ratios in intermediates).
- Mass spectrometry (MS) : For molecular weight verification (e.g., ESI-MS showing [M+H]⁺ peaks).
- IR spectroscopy : To identify carbonyl stretches (~1700 cm⁻¹) and lactam bands. Cross-referencing with synthetic intermediates (e.g., dibenzylamino precursors) is essential .
Advanced Research Questions
Q. How can the absolute stereochemistry of this compound be confirmed experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Using programs like SHELXL (for refinement) and ORTEP-3 (for visualization), the (1R,4R) configuration can be unambiguously assigned. Key metrics include:
Q. What strategies resolve contradictions in synthetic yields between alternative routes?
Example: A 7-azabicyclo[2.2.1]heptane synthesis showed 18% vs. 36% yields depending on platinum oxide usage . To address discrepancies:
- Conduct Design of Experiments (DoE) to optimize catalyst loading and reaction time.
- Use kinetic profiling (e.g., in situ NMR) to identify rate-limiting steps.
- Compare activation barriers computationally (DFT) to rationalize pathway efficiency.
Q. How can conformational dynamics of the bicyclic core influence reactivity?
Studies on N-acyl derivatives reveal rotational barriers (e.g., ΔG‡ ~6.5 kcal/mol for N–NO bonds) using dynamic NMR or variable-temperature experiments. Strain in the bicyclic system lowers barriers compared to unstrained analogs, impacting:
Q. What methodologies elucidate reaction mechanisms for key transformations (e.g., reductive amination)?
- Isotopic labeling : Use D₂O or ¹⁵N-labeled amines to track proton transfer steps.
- Kinetic isotope effects (KIE) : Compare rates with deuterated vs. protiated substrates.
- Intermediate trapping : Identify imine or enamine intermediates via LC-MS or IR. For example, LiAlH₄ reduction of tert-butyl-protected intermediates proceeds via a six-membered transition state .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported solubility or stability data?
- Batch variability : Cross-check Certificates of Analysis (CoA) for purity (>97% by HPLC).
- Solvent effects : Test solubility in DMSO, THF, or aqueous buffers (with surfactants).
- Accelerated stability studies : Use thermal stress (40°C/75% RH) or photolysis to identify degradation pathways .
Methodological Recommendations
- Crystallography : Use SHELX suite for structure refinement, ensuring high-resolution data (≤1.0 Å) and proper treatment of twinning or disorder .
- Synthetic Optimization : Screen Pd/C or PtO₂ catalysts for hydrogenation steps to improve enantioselectivity .
- Analytical Validation : Combine chiral HPLC with polarimetry to confirm enantiopurity post-synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
